Calcium urea sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calcium urea sulfate is a chemical compound formed by the combination of calcium sulfate and urea. It is known for its unique properties and applications, particularly in the field of agriculture as a slow-release fertilizer. The compound is characterized by its ability to provide essential nutrients to plants over an extended period, making it highly valuable in various agricultural practices.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

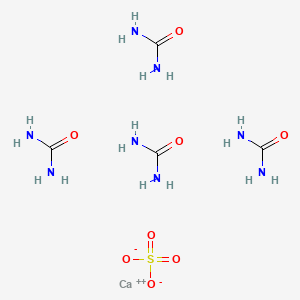

Calcium urea sulfate can be synthesized through various methods. One common method involves the reaction between calcium sulfate dihydrate and urea in the presence of water. The reaction can be represented as follows: [ \text{CaSO}_4 \cdot 2\text{H}_2\text{O} + 4\text{CO(NH}_2\text{)}_2 \rightarrow \text{CaSO}_4 \cdot 4\text{CO(NH}_2\text{)}_2 + 2\text{H}_2\text{O} ] This reaction typically occurs at room temperature and requires thorough mixing of the reactants to ensure complete conversion.

Industrial Production Methods

In industrial settings, this compound is produced by mixing calcium sulfate and urea in a controlled environment. The mixture is then subjected to grinding, compacting, and mixing in the presence of water to form the desired adduct. The process ensures high conversion rates and yields a product with consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

Calcium urea sulfate undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, releasing urea and calcium sulfate.

Decomposition: Upon heating, this compound decomposes to release ammonia, carbon dioxide, and calcium sulfate.

Complex Formation: It can form complexes with other chemical species, enhancing its stability and functionality.

Common Reagents and Conditions

Water: Acts as a medium for hydrolysis and facilitates the formation of the adduct.

Heat: Applied to induce decomposition and release gaseous products.

Major Products Formed

Ammonia: Released during decomposition.

Carbon Dioxide: Another product of decomposition.

Calcium Sulfate: Remains as a solid residue after decomposition.

Applications De Recherche Scientifique

Calcium urea sulfate has a wide range of applications in scientific research:

Agriculture: Used as a slow-release fertilizer to provide essential nutrients to plants over an extended period.

Soil Improvement: Enhances soil properties and promotes plant growth by providing a steady supply of nitrogen and calcium.

Environmental Protection: Reduces nitrogen loss and minimizes environmental pollution by controlling the release of urea.

Bioremediation: Utilized in the remediation of contaminated soils by promoting the precipitation of calcium carbonate.

Mécanisme D'action

The mechanism of action of calcium urea sulfate involves the gradual hydrolysis of urea, releasing ammonia and carbon dioxide. The released ammonia is then utilized by plants as a nitrogen source, while calcium sulfate provides calcium, which is essential for various physiological processes in plants. The controlled release of nutrients ensures sustained plant growth and minimizes nutrient loss .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiourea: Similar to urea but contains sulfur instead of oxygen.

Calcium Carbonate: Another calcium-containing compound used in agriculture and industry for soil improvement and as a pH regulator.

Uniqueness

Calcium urea sulfate is unique due to its ability to provide both nitrogen and calcium in a controlled manner. Unlike other fertilizers, it offers a slow-release mechanism, reducing the frequency of application and minimizing environmental impact. Its dual nutrient provision makes it highly effective in promoting plant growth and improving soil health .

Propriétés

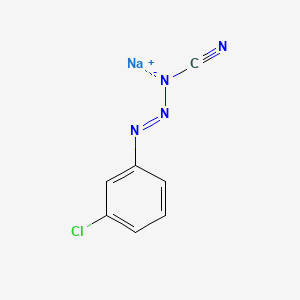

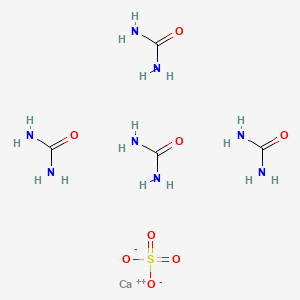

Numéro CAS |

60513-24-8 |

|---|---|

Formule moléculaire |

C4H16CaN8O8S |

Poids moléculaire |

376.37 g/mol |

Nom IUPAC |

calcium;urea;sulfate |

InChI |

InChI=1S/4CH4N2O.Ca.H2O4S/c4*2-1(3)4;;1-5(2,3)4/h4*(H4,2,3,4);;(H2,1,2,3,4)/q;;;;+2;/p-2 |

Clé InChI |

XKDHSSVYYAGQDQ-UHFFFAOYSA-L |

SMILES canonique |

C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.[O-]S(=O)(=O)[O-].[Ca+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)

![1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]](/img/structure/B12674548.png)